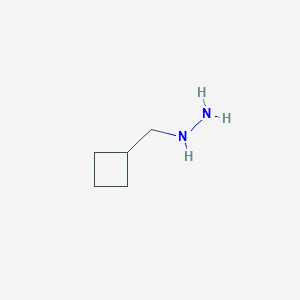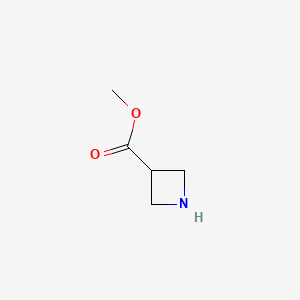
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate
Overview
Description
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Temperature: Moderate heating (around 50-70°C)
Solvent: Common solvents include ethanol or methanol
Catalysts: Bases such as sodium ethoxide or potassium carbonate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities
Continuous flow systems: For efficient production
Purification steps: Including recrystallization and filtration to ensure high purity
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-chloropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other nucleophiles
Oxidation and Reduction Reactions: Modifying the amino group or the pyrimidine ring
Condensation Reactions: Forming larger heterocyclic compounds
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products Formed:
Substituted Pyrimidines: With various functional groups replacing the chlorine atom
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions
Scientific Research Applications
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes
Signal Transduction Pathways: It can modulate signaling pathways, leading to altered cellular responses
Comparison with Similar Compounds
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- 4-Amino-2-chloropyrimidine-5-carboxylic acid
- 2-Chloro-5-methoxypyrimidin-4-amine
- 2-Chloropyrimidin-4-amine
Uniqueness:
- Functional Groups: The presence of both an amino and an ester group makes it versatile for various chemical modifications
- Reactivity: Its reactivity towards nucleophiles and electrophiles allows for diverse chemical transformations
Properties
IUPAC Name |
ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(8)11-5(4)9/h3H,2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRLBTIPZJXREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604645 | |
| Record name | Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71406-78-5 | |
| Record name | Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2,3-Dichlorophenyl)formamido]acetic acid](/img/structure/B1357728.png)
amine](/img/structure/B1357731.png)
![{2-[(Ethoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1357732.png)

![2-[(4-Methylphenoxy)methyl]aniline](/img/structure/B1357735.png)






